molecular formula C6H6O5S B1239019 2,4-dihydroxybenzenesulfonic Acid CAS No. 6409-58-1

2,4-dihydroxybenzenesulfonic Acid

Cat. No.: B1239019
CAS No.: 6409-58-1
M. Wt: 190.18 g/mol
InChI Key: GPULXEIKKFAUAW-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of resorcinol, where a hydrogen atom para to one of the hydroxy groups is replaced by a sulfonic acid group . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

2,4-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of resorcinol with sulfur trioxide in nitromethane at low temperatures . Another method involves the reaction of resorcinol with hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the sulfonation of resorcinol using sulfur trioxide or oleum. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzenesulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxy and sulfonic acid groups. This makes it an effective antioxidant and a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxybenzenesulfonic acid is unique due to its specific arrangement of hydroxy and sulfonic acid groups, which gives it distinct chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and industrial applications .

Properties

IUPAC Name

2,4-dihydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPULXEIKKFAUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415545
Record name 2,4-dihydroxybenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6409-58-1
Record name 2,4-dihydroxybenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (0.136 moles) of resorcinol, 102 g dimethyl carbonate and 68 g cyclohexane were charged under nitrogen to a 4-necked one litre reactor fitted with stirrer, thermometer and condenser attached to an HCl scrubber system. The reaction mixture was heated to 60° C. and 15.1 g (0.13 moles) of chlorosulphonic acid added over a period of 4 h with removal of hydrogen chloride gas. On completion of the addition, the reaction mixture is heated to 70-72° C. for 1 h, and then cooled to 20° C. The reaction mixture separated into two layers with the lower layer containing 2,4-dihydroxybenzene sulphonic Acid (63.2% by hplc) and resorcinol (31.5% by hplc).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-dihydroxybenzenesulfonic acid contribute to the selectivity of the imprinted resin for (+)-cathine?

A: this compound plays a crucial role in the imprinting process by reacting with (+)-cathine to form a phenolic sulfonamide derivative. This derivative acts as a template during the polymerization reaction, creating cavities within the resin that are specifically shaped to accommodate the (+)-cathine enantiomer. The sulfonic acid group likely contributes to both the formation of the template molecule and the creation of specific binding interactions within the cavity, enhancing the selectivity of the imprinted resin for (+)-cathine. []

Q2: What is the significance of the alkaline sulfonamide bond-breaking step in the synthesis of the imprinted resin?

A: The alkaline sulfonamide bond-breaking step is essential for removing the (+)-cathine template from the polymer matrix after polymerization. This step leaves behind cavities within the resin that are complementary in shape and functionality to the target (+)-cathine enantiomer. Without this step, the template molecules would remain trapped, blocking the binding sites and rendering the resin ineffective for enantioseparation. []

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